molecular formula C22H16O5S2 B12682685 Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate CAS No. 81116-48-5

Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate

Cat. No.: B12682685
CAS No.: 81116-48-5
M. Wt: 424.5 g/mol
InChI Key: GMZGPOQKBSMQOG-UHFFFAOYSA-N
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Description

Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate is a synthetically derived thioxanthene derivative designed for advanced chemical and pharmaceutical research. This compound is of significant interest in medicinal chemistry due to its multifunctional molecular architecture, which combines the tricyclic thioxanthene core, a ketone at the 9-position, an ester group, and a phenylsulphonyl moiety. The thioxanthene scaffold is recognized in scientific literature for its diverse biological potential. Research on analogous structures has demonstrated promising biological activities, including anticancer effects against cell lines such as colon cancer (Caco-2) and hepatocellular carcinoma (Hep G2), as well as potent anti-inflammatory activity through selective cyclooxygenase-2 (COX-2) inhibition . The presence of the sulphonyl group in its structure is a key feature often explored in the development of enzyme inhibitors and receptor modulators, contributing to a compound's affinity for specific biological targets. The specific substitution pattern on this thioxanthene core makes it a valuable chemical tool for investigating structure-activity relationships (SAR), particularly in the development of novel therapeutic agents for oncology and inflammatory diseases . Researchers can utilize this compound to probe new mechanisms of action, develop more potent and selective analogues, and further understand the role of thioxanthene derivatives in cellular processes. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

81116-48-5

Molecular Formula

C22H16O5S2

Molecular Weight

424.5 g/mol

IUPAC Name

ethyl 3-(benzenesulfonyl)-9-oxothioxanthene-1-carboxylate

InChI

InChI=1S/C22H16O5S2/c1-2-27-22(24)17-12-15(29(25,26)14-8-4-3-5-9-14)13-19-20(17)21(23)16-10-6-7-11-18(16)28-19/h3-13H,2H2,1H3

InChI Key

GMZGPOQKBSMQOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=C1)S(=O)(=O)C3=CC=CC=C3)SC4=CC=CC=C4C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate typically involves multiple steps. One common method includes the reaction of a thioxanthene derivative with a phenylsulphonyl chloride in the presence of a base to introduce the phenylsulphonyl group. This is followed by esterification with ethanol to form the ethyl ester. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate involves its interaction with specific molecular targets. The phenylsulphonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thioxanthene core may also play a role in its biological activity by stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thioxanthene/Xanthone Family

Thioxanthene and xanthone derivatives share a tricyclic framework but differ in the heteroatom (S vs. O). Key analogues include:

Compound Name Substituents Molecular Formula Key Features
Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate Phenylsulphonyl (C6H5SO2), Ethyl ester C22H16O5S2 High electron-withdrawing capacity; enhanced lipophilicity
1-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid Methoxy (-OCH3), Carboxylic acid (-COOH) C15H10O5 Lower molecular weight; polar due to -COOH; antiallergic activity reported
TXO-PhCz Phenylcarbazole donor C25H16N2O3S Sulfone (10,10-dioxide) core; used in optoelectronics for charge transport
9H-Thioxanthene-1-carboxylic acid, 3-nitro- Nitro (-NO2), Carboxylic acid C16H11NO5S Stronger electron-withdrawing nitro group; potential for explosive byproducts

Key Structural Differences:

  • Heteroatom Effects : Thioxanthenes (S-containing) exhibit red-shifted UV absorption and lower solubility in polar solvents compared to xanthones (O-containing) due to sulfur’s larger atomic radius and polarizability .
  • Substituent Impact : Phenylsulphonyl groups (as in the target compound) increase steric bulk and thermal stability relative to smaller substituents like methoxy or nitro groups. Ethyl esters improve membrane permeability over carboxylic acids .

Physicochemical and Functional Properties

Property This compound 1-Methoxy-9-oxo-xanthene-2-carboxylic acid TXO-PhCz
Solubility Low (non-polar solvents) High (aqueous buffers) Moderate (DMF, DMSO)
Thermal Stability High (decomposes >250°C) Moderate (decomposes ~200°C) High (decomposes >300°C)
Electron Affinity High (sulphonyl group) Moderate (methoxy donor) Very high (sulfone + carbazole)

Bioactivity Notes:

  • The target compound’s bioactivity remains unstudied, whereas carboxyxanthones exhibit antiallergic and antitumor effects . TXO-PhCz is explored in organic light-emitting diodes (OLEDs) due to its charge-transfer properties .

Challenges and Opportunities

  • Target Compound: Limited data on crystallinity or hydrogen-bonding patterns (cf. ). Structural studies using SHELX or WinGX could elucidate packing motifs .
  • Analogues : Carboxyxanthones face scalability issues due to harsh oxidation steps, while TXO-PhCz requires costly palladium catalysts .

Biological Activity

Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate (CAS No. 81116-48-5) is a compound belonging to the thioxanthene class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22_{22}H16_{16}O5_5S
  • Molecular Weight : 424.498 g/mol
  • Synonyms : Ethyl 3-(benzenesulfonyl)-9-oxo-9H-thioxanthene-1-carboxylate, EINECS 279-690-2

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the modification of thioxanthene derivatives. The structural framework includes a thioxanthene core with a phenylsulfonyl substituent and an ethyl carboxylate group, which influences its biological activity.

Antimicrobial Properties

Research indicates that thioxanthene derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that related thioxanthenes demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) varying by strain:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus6.2 - 25
Escherichia coli12.5 - 100
Pseudomonas aeruginosa>100

These findings suggest that the compound may possess broad-spectrum antibacterial properties similar to other thioxanthenes, such as clopenthixol and flupenthixol .

Neuroleptic Activity

Thioxanthenes are also recognized for their neuroleptic effects, acting primarily as dopamine receptor antagonists. This compound may exhibit similar properties:

  • Mechanism of Action : By blocking dopamine D2 receptors, these compounds can alleviate symptoms in psychotic disorders.

A comparative study indicated that compounds with specific side chains at position 9 showed varying neuroleptic potency. For instance, those with β-hydroxyethylpiperazinopropyl chains were notably more effective than others .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study on flupenthixol demonstrated that derivatives could inhibit various bacterial strains effectively, with MIC values suggesting strong activity against pathogens like Corynebacterium and Listeria. This sets a precedent for evaluating this compound's potential in similar contexts .
  • Neuropharmacological Studies : Research on thioxanthenes has shown their dual action in treating mental health conditions while also possessing antimicrobial properties. This duality suggests that this compound could be explored for combined therapeutic applications .

Q & A

Q. What computational models predict its interactions with biological targets?

  • Approach : Molecular docking (e.g., AutoDock Vina) can simulate binding to receptors like dopamine D2 (targeted by thioxanthene antipsychotics). Validate with MD simulations .

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